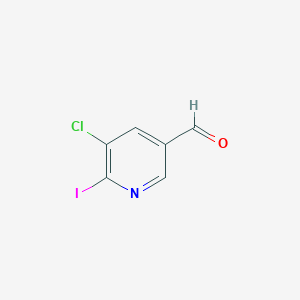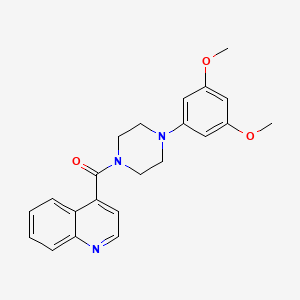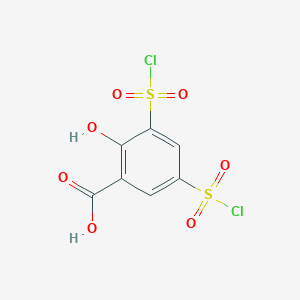![molecular formula C12H13NO4 B8596027 1-methoxy-2-nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one](/img/structure/B8596027.png)
1-methoxy-2-nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-2-nitro-5,7,8,9-tetrahydro-6H-benzo7annulen-6-one is an organic compound with the molecular formula C12H13NO4. This compound is characterized by its unique structure, which includes a methoxy group, a nitro group, and a tetrahydrobenzoannulene core. It is a white to yellow solid and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-2-nitro-5,7,8,9-tetrahydro-6H-benzo7annulen-6-one typically involves multiple steps. One common method includes the nitration of a suitable precursor followed by methoxylation. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and methanol for methoxylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and methoxylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-2-nitro-5,7,8,9-tetrahydro-6H-benzo7annulen-6-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Reagents such as halogens or alkylating agents are employed.
Major Products Formed
The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and various substituted compounds, depending on the reaction conditions and reagents used .
Scientific Research Applications
1-Methoxy-2-nitro-5,7,8,9-tetrahydro-6H-benzo7annulen-6-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methoxy-2-nitro-5,7,8,9-tetrahydro-6H-benzo7annulen-6-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by affecting its solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine
- 6,7,8,9-Tetrahydro-2-methoxy-3-nitrobenzocyclohepten-5-one
- 1-Piperazineethanol, 4-(2-amino-6,7,8,9-tetrahydro-1-methoxy-5H-benzocyclohepten-6-yl)-
Uniqueness
1-Methoxy-2-nitro-5,7,8,9-tetrahydro-6H-benzo7annulen-6-one is unique due to its specific combination of functional groups and its tetrahydrobenzoannulene core. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C12H13NO4 |
|---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
1-methoxy-2-nitro-5,7,8,9-tetrahydrobenzo[7]annulen-6-one |
InChI |
InChI=1S/C12H13NO4/c1-17-12-10-4-2-3-9(14)7-8(10)5-6-11(12)13(15)16/h5-6H,2-4,7H2,1H3 |
InChI Key |
ZDUBEVXJAJZYQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1CCCC(=O)C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(2-diethylaminoethyl)-1H-indol-5-yl]naphthalene-1-sulphonamide](/img/structure/B8595977.png)
![Methyl 4-{[methyl(pyridin-2-yl)amino]methyl}benzoate](/img/structure/B8595984.png)





![4-N-[4-(trifluoromethyl)phenyl]pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8596021.png)

![5-(6-bromopyridin-3-yl)-1-azabicyclo[3.2.1]oct-3-ene](/img/structure/B8596042.png)
